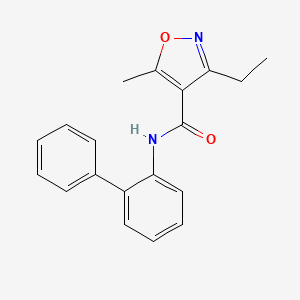
N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide
Overview
Description
N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide, also known as MEOP or MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been investigated as a potential ligand for the sigma-1 receptor, a protein that plays a role in various physiological processes, including pain perception, mood regulation, and neuronal survival. This compound has also been explored as a potential therapeutic agent for various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Mechanism of Action
N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide is believed to exert its biological effects through its interaction with the sigma-1 receptor. Specifically, this compound has been shown to bind to the receptor with high affinity and modulate its activity, leading to downstream effects on various signaling pathways and cellular processes. The exact mechanism of action of this compound on the sigma-1 receptor is still being studied, but it is thought to involve the modulation of calcium ion channels, protein kinase C, and other intracellular signaling molecules.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neuronal activity, the regulation of pain perception, and the promotion of neuroprotection. In animal studies, this compound has been shown to increase the levels of various neurotransmitters, such as dopamine, norepinephrine, and serotonin, and to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-1beta. This compound has also been shown to have analgesic effects in various pain models, including neuropathic pain and inflammatory pain.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate various intracellular signaling pathways, and its potential therapeutic applications for various neurological disorders. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide, including the development of more potent and selective ligands for the sigma-1 receptor, the investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system, and the exploration of its potential therapeutic applications for various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound on the sigma-1 receptor and to optimize its pharmacokinetic properties for use in clinical settings.
properties
IUPAC Name |
N-(2-methoxyethyl)-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-12-9-16-15(18)13-5-7-14(8-6-13)17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBYBEVVOZKIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-bromo-2-pyridinyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4750049.png)
![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4750050.png)

![N-[(4-benzyl-1-piperidinyl)carbonyl]glycine](/img/structure/B4750076.png)


![8-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4750095.png)
![2-[4-(heptyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4750101.png)
![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4750105.png)
![N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4750112.png)

![2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4750136.png)
![10-[(4-chlorophenyl)imino]-7,7-dimethyl-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4750140.png)
